

# 1-(2-Hydroxyethyl)piperidine-4-carbonitrile chemical properties

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## Compound of Interest

**Compound Name:** 1-(2-Hydroxyethyl)piperidine-4-carbonitrile

**Cat. No.:** B1314620

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An In-Depth Technical Guide to **1-(2-Hydroxyethyl)piperidine-4-carbonitrile**: Properties, Synthesis, and Applications in Drug Discovery

## Executive Summary

**1-(2-Hydroxyethyl)piperidine-4-carbonitrile** (CAS No. 21168-73-0) is a trifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its molecular architecture, featuring a piperidine core, a primary alcohol, and a nitrile group, presents a unique combination of functionalities. The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of the compound's chemical properties, proposes a robust synthetic pathway, explores its reactivity, and discusses its potential as a versatile building block in modern drug discovery programs. The information is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique characteristics.

## Compound Analysis: Structure and Physicochemical Properties

**1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is an aliphatic heteromonocyclic compound.<sup>[3]</sup> The core structure consists of a saturated six-membered piperidine ring substituted at two key

positions: an N-alkylation with a hydroxyethyl group and a carbonitrile functional group at the C4 position. This arrangement provides three distinct points for chemical modification, making it a highly valuable synthetic intermediate.

## Nomenclature and Identifiers

Property	Value	Source
IUPAC Name	1-(2-hydroxyethyl)piperidine-4-carbonitrile	<a href="#">[3]</a>
CAS Number	21168-73-0	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>14</sub> N <sub>2</sub> O	<a href="#">[5]</a>
Molecular Weight	154.21 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	C1CN(CCC1C#N)CCO	<a href="#">[3]</a>
InChIKey	GDPPKOWXZGFJLI-UHFFFAOYSA-N	<a href="#">[3]</a>

## Physicochemical Data

Direct experimental data for **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is not widely available in public literature.[\[4\]](#) However, properties can be estimated based on its structure and data from closely related analogues, such as 1-(2-Hydroxyethyl)piperidine (CAS: 3040-44-6).

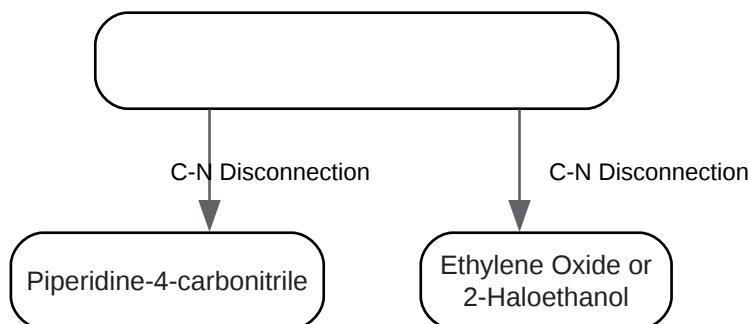
Property	Value (Data for 1-(2-Hydroxyethyl)piperidine unless noted)	Source
Physical State	Expected to be a liquid or low-melting solid at room temperature.	N/A
Boiling Point	199-202 °C	
Density	0.973 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.4804	
Flash Point	69 °C (156.2 °F) - closed cup	
Solubility	Expected to be soluble in water and polar organic solvents.	N/A

## Synthesis and Manufacturing Pathway

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific literature detailing the synthesis of **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is sparse, a logical and efficient pathway can be proposed based on established organic chemistry principles for the N-alkylation of secondary amines.

## Retrosynthetic Analysis

The most logical disconnection is at the C-N bond formed between the piperidine nitrogen and the hydroxyethyl group. This identifies piperidine-4-carbonitrile as the key starting material and a two-carbon electrophile, such as ethylene oxide or 2-chloroethanol, as the reagent.



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Caption: Retrosynthetic analysis of the target compound.

## Proposed Synthetic Protocol: N-Alkylation of Piperidine-4-carbonitrile

This protocol describes the reaction of piperidine-4-carbonitrile with 2-chloroethanol. The choice of a carbonate base and a polar aprotic solvent is designed to facilitate the  $S_N2$  reaction while minimizing side reactions.

Materials:

- Piperidine-4-carbonitrile
- 2-Chloroethanol
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- Acetonitrile ( $CH_3CN$ ), anhydrous
- Ethyl acetate
- Brine (saturated  $NaCl$  solution)
- Magnesium Sulfate ( $MgSO_4$ ), anhydrous

Step-by-Step Methodology:

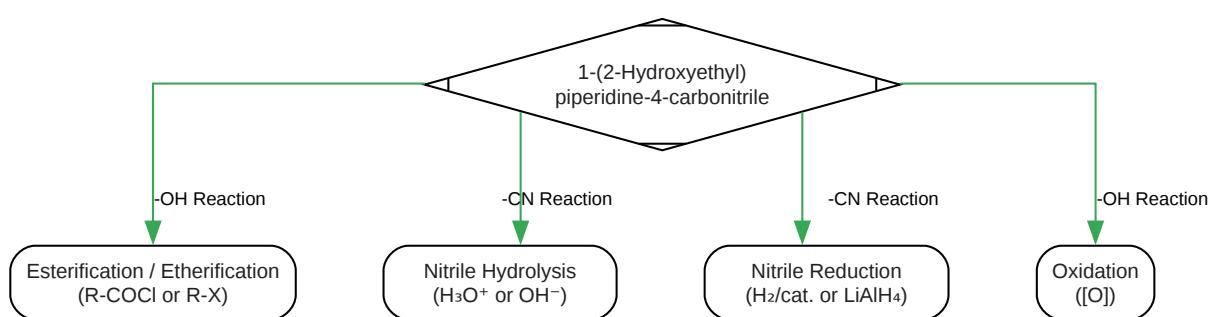
- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and anhydrous acetonitrile.
- Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The carbonate acts as a mild base to deprotonate the starting material in situ and neutralize the HCl byproduct, driving the reaction to completion.
- Reagent Addition: Add 2-chloroethanol (1.1-1.2 eq) dropwise to the stirring suspension. An excess ensures full conversion of the starting piperidine.
- Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Progress can be monitored by TLC or LC-MS.
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine. The washes remove any remaining inorganic salts and water-soluble impurities.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product via flash column chromatography on silica gel or vacuum distillation to obtain pure **1-(2-Hydroxyethyl)piperidine-4-carbonitrile**.

## Chemical Reactivity and Applications

The compound's value lies in the distinct reactivity of its three functional groups, which can be addressed with chemo-selective reagents.

- Tertiary Amine (Piperidine-N): As a tertiary amine, the nitrogen is basic and nucleophilic. It can be protonated to form salts or quaternized with alkyl halides. Its primary role in the scaffold is often to impart basicity and improve the aqueous solubility of the final molecule, a key attribute for drug candidates.

- Primary Alcohol (-OH): The hydroxyl group is a versatile handle for introducing a wide range of functionalities. It can undergo oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or etherification (e.g., Williamson ether synthesis).
- Nitrile (-C≡N): The nitrile group is a stable but reactive functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced using reagents like LiAlH<sub>4</sub> or catalytic hydrogenation to form a primary amine (aminomethyl group). This transformation is particularly useful for extending the molecule and introducing a new basic center.



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Caption: Key reaction pathways for the title compound.

## Role in Drug Discovery

Piperidine derivatives are integral to pharmaceuticals, acting as key pharmacophores in drugs for CNS disorders, pain management, and inflammation.<sup>[1]</sup> **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** serves as an ideal starting point for building more complex drug candidates. The nitrile or its derivatives can interact with target proteins, while the hydroxyethyl side chain can be used to fine-tune solubility and metabolic stability.



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Caption: Integration of building blocks into a drug discovery workflow.

## Safety, Handling, and Storage

Specific GHS and safety data for **1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is limited. Therefore, safety precautions should be based on the closely related and well-documented compound, 1-(2-Hydroxyethyl)piperidine (CAS 3040-44-6). It should be handled as a hazardous chemical in a well-ventilated area or chemical fume hood.[6]

Hazard Category	Classification & Precautionary Statements	Source
GHS Pictogram	GHS07 (Exclamation Mark)	<a href="#">[6]</a>
Signal Word	Warning	<a href="#">[6]</a>
Hazard Statements	<p>H302: Harmful if swallowed.<a href="#">[6]</a> <a href="#">[7]</a> H315: Causes skin irritation.<a href="#">[6]</a><a href="#">[7]</a> H319: Causes serious eye irritation.<a href="#">[6]</a><a href="#">[7]</a></p> <p>H335: May cause respiratory irritation.<a href="#">[6]</a></p>	
Precautionary Statements	<p>P261: Avoid breathing vapors/mist.<a href="#">[6]</a> P280: Wear protective gloves/eye protection/face protection.</p> <p>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<a href="#">[6]</a></p>	

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[\[6\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[6\]](#) Do not breathe vapors.[\[7\]](#) Keep away from heat, sparks, and open flames.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[\[7\]](#)

## Conclusion

**1-(2-Hydroxyethyl)piperidine-4-carbonitrile** is a strategically designed chemical intermediate with high potential for complex molecule synthesis. Its trifunctional nature allows for sequential and site-selective modifications, making it an asset in the construction of diverse chemical libraries for drug discovery. While publicly available data on its properties is still emerging, its structural relationship to well-known pharmacophores suggests it is a valuable tool for medicinal chemists aiming to develop next-generation therapeutics. Proper handling in accordance with the safety profile of related compounds is essential for its safe and effective use in a research setting.

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